N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide
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Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19ClFN3O2S2 and its molecular weight is 439.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a significant role in inflammation and pain signaling .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes. This results in a reduction in inflammation and pain signaling .
Biochemical Analysis
Biochemical Properties
The compound N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide has been evaluated for anti-inflammatory activity . It interacts with enzymes such as cyclooxygenase (COX) enzymes, showing high IC50 values for COX-1 inhibition . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on cell signaling pathways and cellular metabolism. It has demonstrated excellent COX-2 selectivity index (SI) values, indicating its potential in influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects at the molecular level, primarily through the inhibition of COX enzymes .
Temporal Effects in Laboratory Settings
The compound has shown stability and potential long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, compounds with similar structures have shown varied effects with different dosages .
Metabolic Pathways
Given its interaction with COX enzymes, it may be involved in the arachidonic acid pathway .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S2/c20-15-11-14(5-6-16(15)21)28(25,26)22-12-13-7-9-24(10-8-13)19-23-17-3-1-2-4-18(17)27-19/h1-6,11,13,22H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRGZFBKIUSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.